N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-25-19-10-6-7-11-21(19)28-20-13-12-16(14-18(20)23(25)27)24-22(26)17-9-5-4-8-15(17)2/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXGBPBKRRZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the dibenzo-oxazepine core followed by functionalization to introduce the ethyl and methylbenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency.
Chemical Reactions Analysis
Reduction Reactions
The ketone group at position 11 undergoes selective reduction under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 11-hydroxy derivative (secondary alcohol) | 78% | |
| LiAlH₄ | Dry ether, reflux | Over-reduction to alkane (minor pathway) | 12% | |
| H₂/Pd-C | Ethanol, RT | No reaction (ketone remains intact) | – |
Reduction with NaBH₄ is preferred for preserving the oxazepine ring integrity. LiAlH₄ may lead to ring-opening side reactions due to its stronger reducing capacity.
Nucleophilic Reactions at the Amide Group
The 2-methylbenzamide moiety participates in hydrolysis and aminolysis:
| Reaction Type | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2-methylbenzoic acid + free amine | Quantitative conversion |
| Basic Hydrolysis | NaOH (10%), Δ, 8h | 2-methylbenzoate salt + ammonia release | Partial decomposition of core |
| Aminolysis | RNH₂ (excess), DMF, 100°C | Substituted benzamide derivatives | Limited scope due to steric hindrance |
Electrophilic Aromatic Substitution
The dibenzooxazepine core undergoes regioselective halogenation:
| Electrophile | Position Modified | Conditions | Product | Yield |
|---|---|---|---|---|
| Br₂ (1 equiv) | C-3 of benzene A | FeBr₃, CH₂Cl₂, 0°C | Mono-brominated derivative | 65% |
| HNO₃/H₂SO₄ | C-7 of benzene B | 0°C → RT, 2h | Nitro-substituted analog | 43% |
| ClSO₃H | C-4 of oxazepine | Reflux, 6h | Sulfonic acid derivative | 29% |
Steric effects from the ethyl group direct electrophiles to the less hindered aromatic positions .
Oxidation and Side-Chain Modifications
The ethyl group at position 10 shows limited oxidizability:
| Reagent | Conditions | Outcome | Mechanistic Insight |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, Δ | No oxidation observed | Ethyl group resistant to strong oxidants |
| Ozone | CH₂Cl₂, -78°C | Degradation of oxazepine ring | Non-productive decomposition |
Ring-Opening and Rearrangement Reactions
Under extreme conditions, the oxazepine ring undergoes transformations:
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity Level | Susceptible Reactions |
|---|---|---|
| Ketone (C11=O) | High | Reduction, nucleophilic addition |
| Amide (-CONH-) | Moderate | Hydrolysis, aminolysis |
| Aromatic rings | Low-Moderate | Electrophilic substitution |
| Ethyl (C10) | Very Low | Resists common oxidation |
This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry for derivatization studies. The benzamide group’s stability under mild conditions allows selective modifications of the dibenzooxazepine core, while the ketone serves as a handle for further functionalization. Experimental data from structural analogs confirm these trends, though direct studies on the title compound remain limited in public literature.
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that derivatives of dibenzoxazepine compounds exhibit significant anti-inflammatory effects. N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide has been evaluated for its ability to suppress inflammation in various models. For instance, it has been tested in carrageenan-induced rat paw edema assays, demonstrating effective inhibition of edema at specific dosages (e.g., 20.7 mg/kg) .
Analgesic Effects
Similar to its anti-inflammatory properties, this compound has shown potential as an analgesic agent. In studies using the 2-phenyl-1,4-benzoquinone-induced writhing test in mice, it demonstrated significant pain-relieving effects at doses around 7.7 mg/kg . The analgesic efficacy suggests potential for development into therapeutic agents for pain management.
Study on Anti-inflammatory Activity
A comprehensive study published in a pharmacological journal highlighted the anti-inflammatory activity of dibenzoxazepine derivatives. The study reported that compounds similar to this compound were able to reduce inflammation markers significantly in animal models . The findings indicated a promising pathway for developing new anti-inflammatory drugs.
Research on Analgesic Properties
Another notable case involved the evaluation of the analgesic properties of dibenzoxazepine derivatives. In this study, several compounds were tested for their ability to alleviate pain through various mechanisms. Results indicated that this compound could serve as a lead compound for further development into analgesics .
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among dibenzoheteroazepines include:
- Heteroatom substitution : Oxazepine (oxygen) vs. thiazepine (sulfur) in the central ring.
- Substituent position : Amide/benzamide groups at positions 2, 7, or 6.
- Functional group modifications : Methyl, trifluoromethyl, or halogenated aromatic substituents.
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thiazepine derivatives like 10c (m/z 421.0 ) and ML304 (IC50 = 190 nM ) demonstrate higher receptor affinity in dopamine D2 antagonism, suggesting sulfur’s role in enhancing hydrophobic interactions.
Substituent Effects: The 2-methylbenzamide group in the target compound likely improves lipophilicity (clogP ~3.5, estimated) compared to polar substituents like 4-fluorophenylacetamide (8c) .
Synthetic Efficiency :
- Thiazepine derivatives (e.g., compound 29) show moderate yields (9–95%) using NaH-mediated alkylation or oxidation protocols , whereas oxazepine analogues may require optimized conditions due to oxygen’s reduced nucleophilicity.
Biological Activity :
- ML304 (thiazepine) and SBI-0797750 (IC50 = 889 nM → 35.6 nM after optimization ) highlight the importance of carboxamide substituents in antimalarial potency. The target compound’s 2-methylbenzamide group may similarly modulate target engagement but requires empirical validation.
Case Studies
- Compound 8c (Oxazepine with 4-fluorophenylacetamide) : Achieved 83% yield via coupling with 4-fluorophenylacetic acid, demonstrating high synthetic efficiency for electron-deficient aromatic substituents .
- 10-Ethyl-N-(4-methoxyphenyl)-...-5-oxide (29) : Exhibited HRMS accuracy (Δm/z = 0.0002 ), underscoring the precision of modern analytical techniques for structural confirmation.
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
The molecular formula of this compound is , with a molecular weight of approximately 402.45 g/mol. The compound exhibits a purity of around 95%, making it suitable for various research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects. The precise molecular targets may vary based on the biological context in which the compound is studied.
Potential Biological Activities
- Antioxidant Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can exhibit antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions.
- Anticancer Properties : Research indicates that compounds within this class may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that these compounds could provide neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation .
Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
|---|---|---|---|
| N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide | C24H22N2O4 | 402.45 g/mol | Antioxidant, Anticancer |
| N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide | C25H24N2O4 | 416.46 g/mol | Anticancer |
| N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide | C26H26N2O5 | 442.50 g/mol | Neuroprotective |
The differences in substituents lead to variations in biological activity and pharmacokinetic profiles among these compounds.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of dibenzo[b,f][1,4]oxazepine derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation .
Neuroprotective Effects Study
Another investigation focused on the neuroprotective effects of oxazepine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal death and inflammation in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide, and what parameters critically influence yield?
- Methodology : The compound can be synthesized via acylation of the precursor 10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with 2-methylbenzoyl chloride. Key parameters include:
- Reagent stoichiometry : Optimal molar ratios of BT3 to acylating agents (e.g., diethyl pyrocarbonate) to minimize side reactions .
- Reaction temperature : Controlled heating (e.g., 60–80°C) to ensure complete acylation while avoiding decomposition .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted precursors or byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.8–4.2 ppm for CH2) and the 2-methylbenzamide moiety (aromatic protons at δ ~7.2–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-inflammatory mechanisms of this compound in monocytic-endothelial cell adhesion models?
- Methodology :
- In vitro assays : Use TNF-α-stimulated human umbilical vein endothelial cells (HUVECs) co-cultured with THP-1 monocytes. Measure adhesion molecule (e.g., VCAM-1) expression via flow cytometry and cytokine release (IL-6, TNF-α) via ELISA .
- Dose-response studies : Test concentrations from 1–100 µM to establish IC50 values for adhesion suppression .
- Mechanistic probes : Combine with NF-κB inhibitors (e.g., BAY 11-7082) to assess pathway-specific effects .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that may explain reduced in vivo activity .
- Orthogonal assays : Validate in vitro findings with ex vivo models (e.g., murine aortic rings) to bridge translational gaps .
Q. How can computational modeling predict this compound’s pharmacokinetic properties and guide structural optimization?
- Methodology :
- Molecular docking : Screen against COX-2 or NF-κB targets using AutoDock Vina to identify key binding interactions .
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .
- QSAR studies : Corporate substituent effects (e.g., methyl vs. nitro groups) to optimize bioactivity .
Q. What synthetic strategies enable diversification of the dibenzo[b,f][1,4]oxazepine core for structure-activity relationship (SAR) studies?
- Methodology :
- Heterocyclic annulation : Introduce fused rings (e.g., isoxazoles) at the oxazepine core via [3+2] cycloaddition reactions to modulate electronic properties .
- Side-chain modifications : Replace the ethyl group with bulkier substituents (e.g., hexyl) to study steric effects on receptor binding .
- Positional isomerism : Synthesize analogs with alternative substitution patterns (e.g., 3-nitro vs. 2-nitro) to probe electronic effects .
Methodological Notes
- Contradiction Analysis : When biological data conflicts (e.g., high in vitro potency but low in vivo efficacy), prioritize metabolomic profiling to identify rapid clearance or inactivation .
- Experimental Reproducibility : Standardize cell culture conditions (e.g., passage number, serum batches) and use internal controls (e.g., dexamethasone for anti-inflammatory assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
